

Intravenous vs. intramuscular administration of Ena-001 in clinical trials

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Compound of Interest		
Compound Name:	Ena-001	
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An in-depth analysis of the clinical trial landscape for **Ena-001**, a novel respiratory stimulant, reveals ongoing research into its administration via both intravenous (IV) and intramuscular (IM) routes. While comparative data is still emerging from clinical trials, this document provides a comprehensive overview of the available information and protocols for researchers, scientists, and drug development professionals.

Ena-001, formerly known as GAL-021, is a first-in-class respiratory stimulant developed by Enalare Therapeutics.[1][2] Its primary mechanism of action is the inhibition of the large-conductance calcium-activated potassium (BKCa) channels located in the peripheral chemoreceptors of the carotid body.[1][3][4] By blocking these channels, **Ena-001** effectively utilizes the body's natural ventilation control system to stimulate breathing.[5] This agnostic approach allows it to potentially reverse respiratory depression from various causes, including opioids, anesthetics like propofol, and polysubstance overdose, without compromising analgesia.[3][6][7]

To date, **Ena-001** has been evaluated in multiple Phase 1 clinical studies using an intravenous formulation, demonstrating a predictable pharmacokinetic profile and a dose-dependent increase in ventilation.[2][5] Recognizing the need for more versatile administration options, particularly in emergency and community settings, an intramuscular formulation has been developed.[5][8] A key clinical trial, NCT06967259, is currently underway to directly compare the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of single IV and IM doses of **Ena-001** in healthy volunteers.[9]



Pharmacokinetic and Pharmacodynamic Profile

The following tables summarize the known pharmacokinetic and pharmacodynamic data for the intravenous administration of **Ena-001** and provide a template for the anticipated data from the intramuscular route.

Table 1: Comparative Pharmacokinetic (PK) Parameters of Ena-001

Parameter	Intravenous (IV) Administration	Intramuscular (IM) Administration
Tmax (Time to Peak Plasma Concentration)	End of infusion	Data forthcoming from NCT06967259
Cmax (Peak Plasma Concentration)	Dose-proportional increase observed	Data forthcoming from NCT06967259
AUC (Area Under the Curve)	Dose-proportional increase observed	Data forthcoming from NCT06967259
Terminal Half-life (t½)	~5.6 - 6.33 hours[2][4]	Data forthcoming from NCT06967259
Bioavailability	100% (by definition)	Data forthcoming from NCT06967259

Table 2: Comparative Pharmacodynamic (PD) Parameters of Ena-001



Parameter	Intravenous (IV) Administration	Intramuscular (IM) Administration
Primary Effect	Dose-dependent increase in minute ventilation[2][4]	Data forthcoming from NCT06967259
Secondary Effect	Dose-dependent decrease in End-Tidal CO2 (ETCO2)[2][4]	Data forthcoming from NCT06967259
Physiological Response	Small, statistically significant increases in SpO2 levels associated with decreased ETCO2.[2]	Data forthcoming from NCT06967259
Safety Finding	Hyperventilation observed at highest tested doses (1.92 mg/kg/hour infusion).[2]	Data forthcoming from NCT06967259

Experimental Protocols

The methodologies outlined below are based on completed studies of IV **Ena-001** and the design of the comparative IV/IM trial NCT06967259.[2][9][10]

Protocol 1: Phase 1 Single Ascending Dose Study (IV vs. IM)

Objective: To assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of single ascending doses of **Ena-001** administered intravenously and intramuscularly in healthy adult volunteers.

Study Design:

- Type: Randomized, double-blind, placebo-controlled, single ascending dose study.[9]
- · Population: Healthy adult volunteers.
- Arms:



- IV Arm: Single bolus injection of Ena-001 (e.g., 10 mg/mL formulation) or placebo
 administered over 3-5 seconds into a suitable arm vein.[9]
- IM Arm: Single injection of Ena-001 (e.g., 30 mg/mL formulation) or placebo administered over 3-5 seconds into the deltoid muscles.[9]
- Dose Escalation: Multiple dose levels are evaluated in separate cohorts, starting with the lowest dose and escalating after safety review.

Methodology:

- Screening and Enrollment: Participants undergo a full medical screening to ensure they meet all inclusion and exclusion criteria.
- Baseline Assessments: Pre-dose assessments include vital signs, 12-lead electrocardiography (ECG), physical examination, and collection of blood and urine for safety laboratory tests (hematology, clinical chemistry, coagulation, urinalysis).[9]
- Dosing: Participants are randomized to receive either Ena-001 or placebo via the assigned route (IV or IM). The study is double-blinded for the treatment.[9]
- Pharmacokinetic (PK) Sampling: Serial blood samples are collected at pre-defined time
 points pre-dose and post-dose (e.g., 5, 15, 30 minutes; 1, 2, 4, 8, 12, 24 hours). Plasma
 concentrations of Ena-001 are determined using a validated analytical method such as LCMS/MS (Liquid Chromatography with tandem mass spectrometry).
- Pharmacodynamic (PD) Assessment:
 - Ventilation Monitoring: Minute ventilation (MV), respiratory rate, and tidal volume are continuously monitored.
 - Blood Gas Analysis: Arterial Blood Gases (ABGs) are measured to assess PaCO2 and pH as precise indicators of ventilatory effectiveness.
 - Pulse Oximetry (SpO2) and End-Tidal CO2 (ETCO2): Continuously monitored to assess oxygen saturation and carbon dioxide elimination.
- Safety and Tolerability Monitoring:

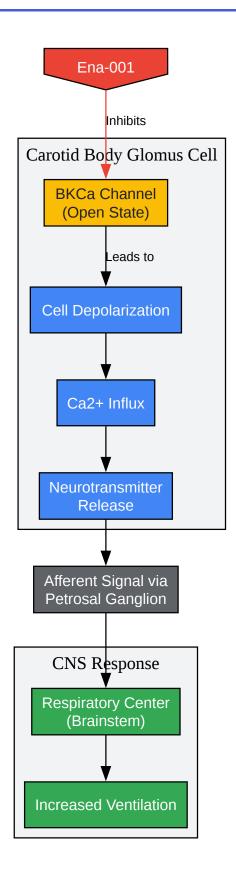


- Adverse events (AEs) are monitored and recorded throughout the study.
- Continuous ECG and vital sign monitoring occurs for a defined period post-dose.
- Injection site reactions (for IM) and infusion site reactions (for IV) are assessed.
- Safety laboratory tests are repeated at the end of the study.

Visualizations: Pathways and Workflows

The following diagrams illustrate the mechanism of action of **Ena-001** and the clinical trial workflow.

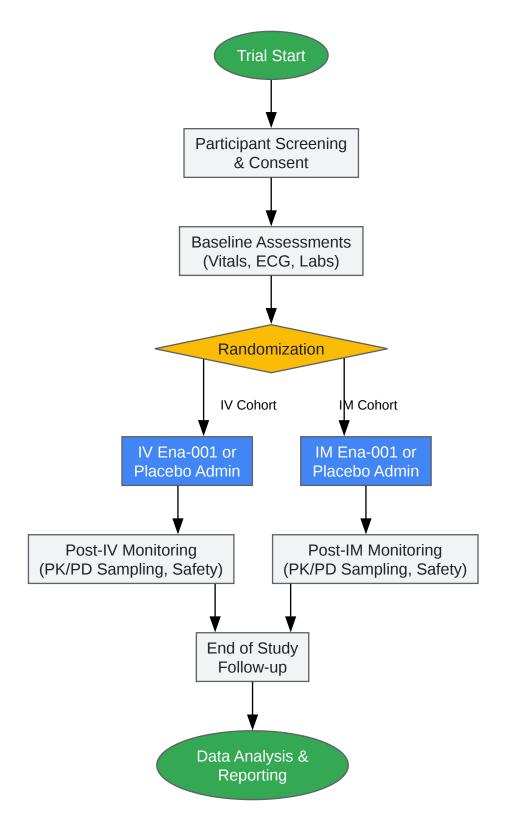




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Caption: Mechanism of action pathway for Ena-001.

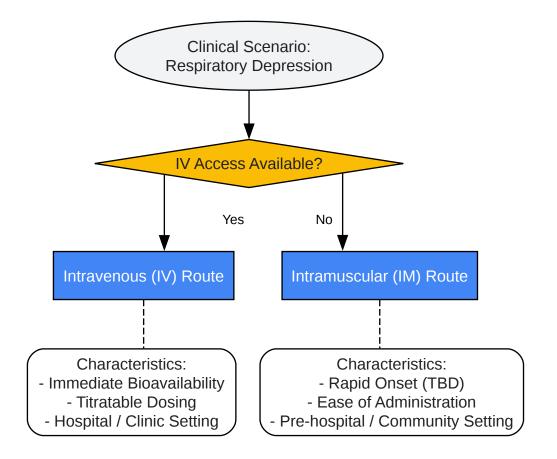




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Caption: Experimental workflow for a comparative IV vs. IM clinical trial.





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Caption: Logical relationship for administration route selection.

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Methodological & Application





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